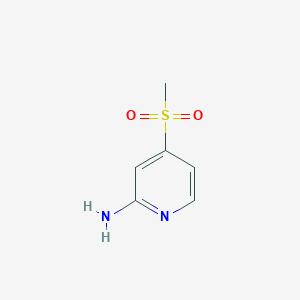

4-(Methylsulfonyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfonylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-11(9,10)5-2-3-8-6(7)4-5/h2-4H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXKPDMMYAVGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379357-46-6 | |

| Record name | 4-methanesulfonylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Methylsulfonyl Pyridin 2 Amine and Derivatives

Direct Synthesis Strategies for 4-(Methylsulfonyl)pyridin-2-amine

Convergent synthetic routes that allow for the direct formation of the this compound core are highly sought after for their efficiency.

The creation of chiral centers within pyridine-containing molecules is paramount for their application in medicine. nih.govnih.gov While direct asymmetric hydrogenation to yield this compound is not widely reported, analogous transformations on related substrates provide a blueprint for accessing chiral amines on the pyridine (B92270) ring. acs.orgacs.org

A prominent strategy is the enantioselective hydrogenation of N-acylated enamides derived from ketones bearing a 2-sulfonylpyrid-4-yl moiety. acs.orgacs.org This transformation is often catalyzed by transition metal complexes with chiral ligands. For example, a highly effective synthesis of (S)-1-(2-(methylsulfonyl)pyridin-4-yl)propan-1-amine was developed utilizing a catalytic asymmetric enamide hydrogenation with the proprietary ligand MeO-BIBOP. acs.orgacs.org The general approach includes the synthesis of a ketone precursor, its conversion to the corresponding enamide, the crucial asymmetric hydrogenation, and a final deprotection step to furnish the desired chiral amine. acs.orgacs.org

The selection of the chiral ligand and reaction conditions is critical for achieving high enantioselectivity. acs.orgresearchgate.net Studies on the hydrogenation of pyridine carboxylic acid esters have shown that diphosphine ligands that form six- or seven-membered chelate rings with the rhodium catalyst can lead to higher enantiomeric excesses. researchgate.net Ruthenium catalysts, such as those employing the DTBM-segphos ligand, have also been shown to be highly effective for the enantioselective hydrogenation of pyridine-substituted alkenes. nih.gov

Table 1: Selected Ligands and Conditions for Enantioselective Hydrogenation of Enamides. acs.org

| Ligand | Solvent | Catalyst Loading (mol %) | Enantioselectivity (ee %) |

|---|---|---|---|

| MeO-BIBOP | Not specified | Not specified | High |

| Josiphos-type diphosphines | Ethanol, Methanol, Toluene, THF | ~5 | 24-27 |

| BINAP | Ethanol, Methanol, Toluene, THF | ~5 | 24-27 |

| DIOP | Ethanol, Methanol, Toluene, THF | ~5 | 24-27 |

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl and/or heteroaryl moieties. nih.govrsc.orgnih.govresearchgate.netmdpi.com This powerful reaction can be utilized to synthesize aryl-substituted derivatives of this compound.

In a typical approach, a halogenated precursor, such as 2-bromo-4-(methylsulfonyl)pyridine (B2759002), is coupled with an arylboronic acid in the presence of a palladium catalyst and a base. This strategy allows for the introduction of a wide range of substituents, facilitating the exploration of structure-activity relationships. nih.gov

The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for the success of the coupling. nih.govmdpi.com For example, the coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with various (hetero)aromatic boronic acids has been successfully achieved using Pd(PPh₃)₄ as the catalyst and aqueous sodium carbonate as the base in a mixture of DME and ethanol. nih.gov

Table 2: Typical Conditions for Suzuki Cross-Coupling Reactions. nih.govmdpi.com

| Palladium Catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Not specified |

| Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | DME/Ethanol | 80 |

Synthesis of Key Intermediates for this compound Scaffold Construction

The synthesis of appropriately functionalized pyridine building blocks is a critical prerequisite for the construction of the target molecule.

The preparation of pyridine derivatives bearing a methylsulfonyl group at the 4-position is a key step in the synthesis of this compound.

A common and reliable method for introducing the methylsulfonyl group is through the oxidation of a corresponding methylthio or methylsulfinyl precursor. nih.gov This transformation can be readily achieved using standard oxidizing agents. For instance, the methylthio group of 4-amino-2-(methylthio)pyridine (B3029223) can be oxidized to a sulfoxide (B87167) or a sulfone using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

The synthesis of heavily substituted 2-aminopyridines has been accomplished via the displacement of a methylsulfinyl group at the 6-position of the pyridine ring. nih.gov The necessary 6-thiomethyl pyridine precursors were synthesized from the reaction of 2-(1-phenylethylidene)propanedinitriles with dimethyl N-cyanodithioiminocarbonate. nih.gov A related synthesis of 1-(2-(methylsulfonyl)pyridin-4-yl)propan-1-one involved the conversion of 2-(4-propionylpyridin-2-yl)isothiouronium chloride to a methylthio intermediate, which was subsequently oxidized to the target sulfone. acs.org

The direct and selective introduction of a sulfonyl group at a specific position on the pyridine ring is a synthetic challenge. chemrxiv.org However, innovative methods have been developed for the C4-selective sulfonylation of pyridines. chemrxiv.orgacs.orgthieme-connect.de

One effective protocol involves the activation of pyridine with triflic anhydride (B1165640) (Tf₂O), followed by the addition of a sulfinic acid salt mediated by a specific base, leading to the C4-sulfonylated product after rearomatization. chemrxiv.org The choice of base is critical for controlling the regioselectivity. The use of N-methylpiperidine as the base in chloroform (B151607) as the solvent has been shown to provide high regioselectivity for the C4 position. chemrxiv.org This method provides a direct entry to C4-sulfonylated pyridines, which are valuable precursors for this compound. chemrxiv.org Alternative strategies for regioselective functionalization include the directed ortho-lithiation of pyridinesulfonamides. acs.org

Table 3: Effect of Base and Solvent on the Regioselectivity of Pyridine Sulfonylation. chemrxiv.org

| Base | Solvent | C4/C2 Selectivity | Yield (%) |

|---|---|---|---|

| DABCO | CH₂Cl₂ | 70:30 | Not specified |

| DABCO | CHCl₃ | Slight improvement | Not specified |

| N-methylpiperidine | CH₂Cl₂ | 83:17 | 73 |

| N-methylpiperidine | CHCl₃ | Highly regioselective | Not specified |

Introduction of the 2-Amino Functionality onto Pyridine Scaffolds

The 2-aminopyridine (B139424) motif is a key structural component in numerous pharmaceuticals and functional materials. dicp.ac.cn Consequently, extensive research has been dedicated to forging the C-N bond at the C2-position of the pyridine ring. Methodologies range from classical nucleophilic substitutions to modern transition-metal-catalyzed cross-couplings and innovative cascade reactions.

A prevalent strategy for synthesizing 2-aminopyridines involves the substitution of a leaving group, typically a halogen, at the 2-position of the pyridine ring with an amine nucleophile.

Transition-Metal-Catalyzed Amination: Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type reactions are powerful methods for this transformation. nih.gov These reactions typically involve the coupling of a 2-halopyridine with a primary or secondary amine in the presence of a metal catalyst, a ligand, and a base. The Buchwald-Hartwig amination, often employing palladium catalysts like Pd₂(dba)₃, is particularly effective but can require elevated temperatures. nih.gov Copper-catalyzed methods also provide a viable route for these halide-to-amine substitutions. nih.gov However, a significant drawback of these approaches is the potential for heavy metal contamination in the final product, which is a major concern in the pharmaceutical industry. acs.org

Nucleophilic Aromatic Substitution (SNAr): Direct amination via Nucleophilic Aromatic Substitution (SNAr) is another key approach. This reaction is particularly efficient when the pyridine ring is activated by electron-withdrawing groups, which stabilize the negatively charged Meisenheimer intermediate. For a precursor to this compound, a compound like 2-chloro-4-(methylsulfonyl)pyridine would be an excellent SNAr substrate. The powerful electron-withdrawing nature of the methylsulfonyl group at the para-position significantly facilitates nucleophilic attack by an amine at the C2-position. Reactions can often proceed under transition-metal-free conditions, for instance, using potassium fluoride (B91410) in water, although this is less satisfactory for pyridines unless an additional electron-withdrawing group is present. researchgate.net

Other Methods: The classic Chichibabin reaction, which uses sodium amide to aminate pyridine directly, is a historically significant but often harsh method requiring high temperatures. youtube.com A milder alternative involves activating pyridine N-oxides with reagents like tosyl anhydride (Ts₂O) or the phosphonium (B103445) salt PyBroP, followed by reaction with an amine. researchgate.netnih.gov This approach offers high regioselectivity for the 2-position. researchgate.net

Table 1: Comparison of Amination Methods for Pyridine Scaffolds

| Method | Typical Substrate | Key Reagents | Advantages | Limitations | Citation(s) |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | 2-Halopyridine | Pd catalyst (e.g., Pd₂(dba)₃), ligand, base | High efficiency, broad amine scope | Requires sophisticated ligands, potential metal contamination, can require high temperatures | nih.gov |

| Ullmann-Type Amination | 2-Halopyridine | Cu catalyst, ligand, base | Alternative to palladium | Potential metal contamination | nih.gov |

| SNAr Reaction | Activated 2-Halopyridine | Amine, base (optional) | Metal-free, often mild conditions for activated substrates | Requires electron-withdrawing groups on the pyridine ring | researchgate.net |

| Pyridine N-Oxide Activation | Pyridine N-Oxide | Ts₂O or PyBroP, amine | High regioselectivity for C2-amination, mild alternative to SNAr | Requires pre-formation of the N-oxide | researchgate.netnih.gov |

| Chichibabin Reaction | Pyridine | Sodium amide (NaNH₂) | Direct amination of C-H bond | Harsh conditions (high temp.), limited functional group tolerance | youtube.com |

Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an elegant and efficient route to complex molecules like substituted 2-aminopyridines. These strategies are prized for their atom economy and operational simplicity.

One notable example is a base-promoted cascade reaction that produces densely substituted 2-aminopyridines from N-propargylic β-enaminones and formamides. dicp.ac.cnacs.org In this process, the N-propargylic β-enaminone first cyclizes to form a 1,4-oxazepine (B8637140) intermediate in situ. This intermediate is then attacked by a formamide (B127407) nucleophile, leading to a cascade that culminates in the formation of the 2-aminopyridine ring and the release of water and sodium formate (B1220265) as byproducts. dicp.ac.cnacs.org This reaction proceeds smoothly at room temperature with sodium hydroxide (B78521) as the sole additive and does not require an inert atmosphere. dicp.ac.cn The formyl group on the formamide acts as a traceless activating group that is cleaved during the reaction sequence. acs.org

Another strategy involves the regioselective cascade reaction of 1,1-enediamines (EDAMs) with (E)-ethyl 2-oxo-4-phenylbut-3-enoates. researchgate.net This method, promoted by piperidine (B6355638) in ethanol, provides a concise procedure for the synthesis of 4-aryl-2-aminopyridine compounds in moderate to good yields using environmentally friendly solvents and inexpensive starting materials. researchgate.net

Table 2: Examples of Cascade Strategies for 2-Aminopyridine Synthesis

| Strategy | Key Starting Materials | Promoter/Catalyst | Key Features | Citation(s) |

|---|---|---|---|---|

| N-Propargylic β-Enaminone Cascade | N-Propargylic β-enaminones, Formamides | NaOH | Room temperature, metal-free, spontaneous N-deformylation, generates H₂O and formate byproducts | dicp.ac.cnacs.orgacs.org |

| 1,1-Enediamine (EDAM) Cascade | 1,1-Enediamines, (E)-ethyl 2-oxo-4-phenylbut-3-enoates | Piperidine | Environmentally friendly solvent (EtOH), inexpensive starting materials, highly regioselective | researchgate.net |

Isotopic Labeling and Deuteration Techniques for Pyridinamine Derivatives

Isotopic labeling is a critical process in drug development, enabling studies in pharmacokinetics, metabolism, and in vivo imaging techniques like Positron Emission Tomography (PET). chemrxiv.orgnih.govnih.gov The ability to incorporate isotopes such as deuterium (B1214612) (²H), nitrogen-15 (B135050) (¹⁵N), or the short-lived positron-emitter nitrogen-13 (B1220869) (¹³N) into molecules like this compound is of significant value. nih.govchemrxiv.org

While hydrogen isotope exchange (HIE) to introduce deuterium or tritium (B154650) is a relatively straightforward technology for pyridine scaffolds, the labeling of core heteroatoms like nitrogen presents a greater challenge. nih.govchemrxiv.org Traditional methods often require multi-step syntheses starting from isotopically enriched building blocks. chemrxiv.org

Recently, innovative strategies have emerged for the direct isotopic labeling of the pyridine ring itself. A notable advancement is the use of a Zincke activation strategy to achieve nitrogen isotope exchange (NIE). chemrxiv.orgnih.govchemrxiv.org This method allows for the incorporation of ¹⁵N or even the radioisotope ¹³N (half-life 9.97 minutes) into a wide variety of pre-existing pyridine derivatives, including complex pharmaceuticals. chemrxiv.orgnih.gov The process involves activating the pyridine ring to open it, followed by re-cyclization with an isotopically labeled amine source like [¹⁵N]NH₃ or [¹³N]NH₃. This technology represents a significant leap forward, particularly for the development of ¹³N-based PET radiotracers, which has been hampered by the short half-life of the isotope. nih.govchemrxiv.org

Table 4: Isotopic Labeling Techniques for Pyridine Derivatives

| Isotope | Labeling Strategy | Methodology | Application | Citation(s) |

|---|---|---|---|---|

| ²H (Deuterium), ³H (Tritium) | Hydrogen Isotope Exchange (HIE) | Direct exchange on the pyridine scaffold. | Pharmacokinetic studies (deuteration can alter metabolism), radiolabeling. | nih.govchemrxiv.org |

| ¹⁵N (Stable Isotope) | Nitrogen Isotope Exchange (NIE) | Zincke activation of the pyridine ring followed by reaction with a ¹⁵N-labeled amine source. | Mechanistic studies, metabolic fate studies using NMR or mass spectrometry. | chemrxiv.orgnih.govchemrxiv.org |

| ¹³N (Radioisotope) | Nitrogen Isotope Exchange (NIE) | Zincke activation strategy adapted for rapid incorporation of [¹³N]NH₃. | Positron Emission Tomography (PET) imaging. | chemrxiv.orgnih.govchemrxiv.org |

| ¹³C, ¹⁴C (Carbon Isotopes) | De Novo Synthesis | Typically requires multi-step synthesis from simple, isotopically enriched precursors. | Metabolic studies, PET imaging (¹¹C). | nih.govchemrxiv.org |

Mechanistic Investigations of Chemical Reactivity and Transformations

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the 4-(Methylsulfonyl) Group

The pyridine (B92270) ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. This reactivity is significantly enhanced by the presence of a strong electron-withdrawing group, such as the methylsulfonyl (–SO₂Me) group, at the 4-position. The –SO₂Me group powerfully activates the pyridine ring towards nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction. acs.orgtandfonline.com

In nucleophilic aromatic substitution reactions, the nature of the leaving group is a critical factor influencing reaction rates and outcomes. For activated heterocyclic systems, a common leaving group reactivity order is F > Cl ≈ Br > I. nih.govorganic-chemistry.org This order is attributed to the high electronegativity of fluorine, which makes the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack, which is the rate-determining step. organic-chemistry.orgresearchgate.net

The methylsulfonyl group (–SO₂Me) is also an excellent leaving group, often comparable to or even more reactive than halides under certain conditions. Studies on related heterocyclic systems, such as pyrimidines, provide direct insight into this comparative reactivity. For instance, in reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with various amines, the selectivity of displacement depends heavily on the nucleophile and conditions. Anilines and secondary aliphatic amines tend to selectively displace a chloride group, whereas primary aliphatic amines can selectively displace the sulfone group. rsc.org This demonstrates that the sulfonyl group is a highly viable leaving group, with its reactivity being finely tunable. The high leaving group ability of the sulfonyl group is due to the stability of the resulting sulfinate anion (MeSO₂⁻), which is well-stabilized by resonance.

Table 1: General Reactivity Trend of Leaving Groups in Activated SNAr Reactions

| Leaving Group | General Reactivity | Key Factor(s) |

| -F | Highest | High electronegativity polarizes the C-F bond, favoring nucleophilic attack. |

| -SO₂R | High | Forms a resonance-stabilized sulfinate anion. |

| -Cl | Moderate | Good leaving group ability. |

| -Br | Moderate | Similar reactivity to chloro groups. |

| -I | Lower | Weaker C-I bond but lower electronegativity than other halogens. |

This table provides a generalized comparison based on typical SNAr mechanisms where nucleophilic attack is the rate-determining step.

When a molecule contains multiple potential leaving groups, the selectivity of the SNAr reaction is governed by a combination of steric and electronic factors. The methylsulfonyl group at the 4-position of the pyridine ring strongly activates this position for nucleophilic attack due to its powerful electron-withdrawing nature. This creates a highly electrophilic carbon center at C4.

Research on pyrimidine (B1678525) systems bearing both chloro and methylsulfonyl groups reveals a distinct selectivity pattern with amine nucleophiles that can be extrapolated to 4-(methylsulfonyl)pyridin-2-amine. rsc.org

Electronic Factors : Less sterically hindered primary aliphatic amines, which are considered "hard" nucleophiles, tend to preferentially attack the most electron-deficient (hardest) electrophilic center. In a molecule like 4,6-dichloro-2-(methylsulfonyl)pyrimidine, this is the carbon atom bearing the sulfonyl group, leading to selective displacement of the sulfone. rsc.org

Steric Factors : Bulkier nucleophiles, such as secondary amines (e.g., diethylamine) or anilines, show a preference for attacking the less sterically hindered position. rsc.org In a scenario with multiple leaving groups, these larger amines will react at the position that is more accessible. For example, studies on the reactions of phenyl 2,4,6-trinitrophenyl ethers with aniline (B41778) versus the bulkier N-methylaniline showed a massive rate decrease (by a factor of 10⁵) for the latter, attributed to increased steric hindrance during both the formation of the intermediate and the subsequent proton transfer step. wikipedia.org

For this compound itself, if it were to undergo substitution at the 4-position, the incoming amine nucleophile's structure would be paramount. A small, highly basic amine would be expected to react readily, while a bulkier amine would experience slower reaction rates due to steric clash with the pyridine ring and the sulfonyl group.

Reactivity Profile of the 2-Amino Functionality in this compound

The 2-amino group on the pyridine ring is a versatile nucleophilic handle, capable of participating in a wide array of chemical transformations. Its reactivity is modulated by the electronic properties of the pyridine ring, which is influenced by the strong electron-withdrawing effect of the 4-methylsulfonyl group. This effect reduces the electron density on the ring and, by extension, on the exocyclic amino group, making it slightly less nucleophilic than the amino group on an unsubstituted 2-aminopyridine (B139424). However, it remains a potent site for reactions typical of primary aromatic amines. rsc.org

Primary amines readily undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. jocpr.comnih.gov This reaction is typically acid-catalyzed and proceeds through a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal (or carbinolamine) intermediate, followed by the elimination of a water molecule to yield the C=N double bond of the imine. youtube.com

The 2-amino group of substituted 2-aminopyridines follows this general reactivity pattern. For example, various 2-aminopyridine derivatives have been condensed with aldehydes, such as 3,4,5-trimethoxybenzaldehyde (B134019) or pyrazole-4-carbaldehydes, by refluxing in ethanol, often with a catalytic amount of acetic acid, to produce the corresponding Schiff base derivatives in high yields. tandfonline.comjocpr.com

General Reaction Scheme for Schiff Base Formation:

R-CHO + H₂N-Py-SO₂Me → R-CH=N-Py-SO₂Me + H₂O

(Where Py represents the pyridine ring)

The reaction is reversible, and to drive it to completion, water is often removed from the reaction mixture, for instance, by azeotropic distillation. youtube.com The resulting imine can serve as a versatile intermediate for further functionalization.

The 2-amino group can be acylated by reaction with acylating agents like acid chlorides or acid anhydrides to form amide derivatives. This is a standard nucleophilic acyl substitution reaction. The nucleophilic nitrogen of the amino group attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to expel a leaving group (e.g., chloride) and form the stable amide bond. nih.gov

A key consideration in the acylation of 2-aminopyridines is the potential for reaction at two different nitrogen atoms: the exocyclic 2-amino group and the endocyclic ring nitrogen (N1). Acylation typically occurs selectively at the more nucleophilic exocyclic amino group. However, in some cases, particularly with highly reactive acylating agents or under specific conditions, reaction at the ring nitrogen can occur. For instance, in the synthesis of 3-aminoimidazo[1,2-a]pyridines, the 2-amino group is first protected (e.g., as a Boc-carbamate) before an amide is formed with another amino acid; this strategy prevents unwanted side reactions and directs the subsequent cyclization. nih.gov

Table 2: Common Acylating Agents for Amidation of Amines

| Acylating Agent | Byproduct(s) | Conditions/Notes |

| Acyl Chloride (R-COCl) | HCl | Often requires a base (e.g., pyridine, triethylamine) to neutralize HCl. |

| Acid Anhydride (B1165640) ((R-CO)₂O) | Carboxylic Acid | Generally less reactive than acyl chlorides. |

| Carboxylic Acid (R-COOH) | Water | Requires a coupling agent (e.g., EDC, HATU) to activate the acid. |

2-Aminopyridines are exceptionally useful precursors for the synthesis of fused bicyclic heterocyclic systems, which are prominent scaffolds in many pharmaceutical agents. rsc.orgrsc.org The reaction typically involves the 2-amino group acting as one nucleophile and the ring nitrogen acting as a second nucleophile in a sequential or concerted manner.

A classic and widely used transformation is the synthesis of imidazo[1,2-a]pyridines . This is most commonly achieved through the reaction of a 2-aminopyridine with an α-haloketone (e.g., α-bromoketone). rsc.orgacs.org The reaction mechanism involves two key steps:

SN2 Alkylation: The more nucleophilic endocyclic pyridine nitrogen attacks the α-carbon of the haloketone, displacing the halide and forming an N-phenacylpyridinium salt intermediate. organic-chemistry.org

Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the newly introduced side chain. This is followed by dehydration to form the aromatic five-membered imidazole (B134444) ring fused to the pyridine core. acs.org

Another important fused system derived from 2-aminopyridines is the acs.orgnih.govrsc.orgtriazolo[4,3-a]pyridine scaffold. The synthesis of these compounds typically begins with the conversion of 2-aminopyridine to a 2-hydrazinopyridine. This intermediate can then undergo cyclization with various one-carbon electrophiles. For example, reaction with isothiocyanates followed by an electrochemically induced desulfurative cyclization yields 3-amino- acs.orgnih.govrsc.orgtriazolo[4,3-a]pyridines. organic-chemistry.org

Redox Chemistry Pertaining to the Methylsulfonyl Group

The methylsulfonyl group (-SO₂CH₃) is a key functional moiety in this compound, significantly influencing its electronic properties and reactivity. This group is generally considered to be in a high oxidation state, making it relatively stable and often utilized as a robust electron-withdrawing group. However, under specific conditions, it can participate in redox reactions.

Oxidation: The sulfur atom in the methylsulfonyl group is in its highest oxidation state (+6), and therefore, further oxidation of this group is not typical. Instead, oxidation reactions involving this molecule would likely target other parts of the structure, such as the pyridine ring or the amino group, although the electron-withdrawing nature of the sulfonyl group deactivates the ring towards electrophilic attack.

Reduction: The reduction of aryl sulfones to the corresponding sulfinates or sulfides is a known transformation, though it often requires potent reducing agents or specific catalytic systems. The direct reduction of the methylsulfonyl group in this compound is challenging due to the high stability of the sulfone. However, specialized reagents or electrochemical methods could potentially achieve this. For instance, nickel-catalyzed reductive cross-coupling reactions have been shown to cleave the C-SO₂ bond in aryl sulfones, suggesting a pathway for the removal or modification of the methylsulfonyl group under reductive conditions rsc.org.

Radical Reactions: The generation of sulfonyl radicals from sulfonyl-containing compounds is an area of active research. Photoredox catalysis has emerged as a powerful tool for generating sulfonyl radicals from precursors like sulfonyl chlorides or sulfone-substituted tetrazoles acs.org. These radicals can then participate in various coupling reactions. While not directly demonstrated for this compound, it is plausible that under photoredox conditions, the methylsulfonyl group could be activated to form a methylsulfonyl radical, opening up avenues for novel functionalization reactions.

A summary of the potential redox transformations of the methylsulfonyl group is presented in the table below.

| Transformation | Reagents/Conditions | Potential Product(s) | Plausibility |

| Oxidation | Strong Oxidizing Agents | No reaction at sulfonyl group | Low |

| Reduction | Strong Reducing Agents / Catalytic Systems (e.g., Ni-based) | 4-(Methylsulfinyl)pyridin-2-amine or 4-(Methylthio)pyridin-2-amine | Moderate |

| Radical Formation | Photoredox Catalysis | Methylsulfonyl radical intermediate for further reactions | Plausible |

Reaction Pathway Elucidation for Synthetic Transformations

The synthesis of this compound can be approached through various synthetic strategies, primarily involving the construction of the substituted pyridine ring or the introduction of the key functional groups onto a pre-existing pyridine core. The elucidation of these reaction pathways is critical for optimizing synthetic routes and accessing analogues.

A common strategy for the synthesis of substituted pyridines involves the multi-component reaction (MCR) approach. For instance, a one-pot reaction involving enaminones, malononitrile, and a primary amine can lead to highly substituted 2-aminopyridines nih.gov. While a direct application to this compound is not explicitly detailed, a plausible pathway could involve a precursor bearing the methylsulfonyl group.

Another prevalent method is the functionalization of a pre-formed pyridine ring. This can be achieved through nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine derivative. For example, the reaction of a 2-halopyridine with an amine is a common method for synthesizing 2-aminopyridines nih.gov. In the context of this compound, a potential synthetic route could start from a di-substituted pyridine, such as a 2-halo-4-(methylthio)pyridine. The synthesis would proceed through the following key steps:

Oxidation: The sulfide (B99878) (methylthio) group is oxidized to the corresponding sulfone (methylsulfonyl). This is typically achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).

Nucleophilic Substitution: The 2-halo substituent is then displaced by an amino group. This can be accomplished by reacting the intermediate with ammonia (B1221849) or a protected amine source, followed by deprotection.

Computational studies on related systems, such as the halogenation of pyridines via phosphonium (B103445) salts, indicate that the reaction proceeds through an SNAr pathway, with the elimination of the leaving group being the rate-determining step nih.gov.

A hypothetical reaction scheme for the synthesis of this compound is presented below:

| Step | Reactant | Reagent(s) | Intermediate/Product | Reaction Type |

| 1 | 2-Chloro-4-(methylthio)pyridine | mCPBA or H₂O₂ | 2-Chloro-4-(methylsulfonyl)pyridine | Oxidation |

| 2 | 2-Chloro-4-(methylsulfonyl)pyridine | NH₃ (or equivalent) | This compound | Nucleophilic Aromatic Substitution |

Applications As a Building Block and Synthetic Scaffold in Complex Molecule Synthesis

Precursor in Heterocyclic Ring System Construction

The bifunctional nature of 4-(Methylsulfonyl)pyridin-2-amine, possessing both an endocyclic pyridine (B92270) nitrogen and an exocyclic primary amine, makes it an ideal precursor for the synthesis of fused heterocyclic systems. The 2-aminopyridine (B139424) moiety is a classic synthon for annulation reactions that build an additional ring onto the pyridine core.

Synthesis of Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous therapeutic agents. nih.gov The most common and direct method for its synthesis involves the reaction of a 2-aminopyridine derivative with an α-haloketone. In this reaction, the exocyclic amino group of this compound acts as a nucleophile, initially displacing the halide. The intermediate then undergoes an intramolecular cyclization via the pyridine ring nitrogen, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

Alternative modern synthetic routes include multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction (GBBR), which combines a 2-aminopyridine, an aldehyde, and an isocyanide in a one-pot process to form 3-aminoimidazo[1,2-a]pyridine derivatives. mdpi.com Copper-catalyzed aerobic oxidative coupling reactions of 2-aminopyridines with ketones or terminal alkynes also provide efficient pathways to this fused heterocyclic system. organic-chemistry.org The presence of the methylsulfonyl group at the 4-position of the starting pyridine can modulate the electronic properties and biological activity of the resulting imidazo[1,2-a]pyridine products.

| Reaction Type | Reactants | Key Features |

|---|---|---|

| Tchichibabin Reaction | 2-Aminopyridine + α-Haloketone | Classic, two-step condensation-cyclization. |

| Groebke–Blackburn–Bienaymé | 2-Aminopyridine + Aldehyde + Isocyanide | Multicomponent reaction; one-pot synthesis of 3-amino derivatives. mdpi.com |

| Copper-Catalyzed Coupling | 2-Aminopyridine + Ketone/Alkyne | Aerobic, oxidative conditions. organic-chemistry.org |

Construction of Pyrimidines and Fused Pyrimidine (B1678525) Systems

The 2-aminopyridine moiety can be incorporated into pyrimidine rings, which are core components of nucleobases and many pharmaceuticals. A common strategy involves converting the 2-amino group into a guanidine. This pyridinyl guanidine can then undergo cyclocondensation with a 1,3-dielectrophile, such as an enaminone or a β-ketoester, to construct the pyrimidine ring. acs.org This approach leads to the formation of N-(pyridin-2-yl)pyrimidin-2-amine derivatives, where the 4-(methylsulfonyl)pyridine scaffold is linked to a newly formed pyrimidine ring. acs.org

Furthermore, the 4-(methylsulfonyl)phenyl group itself, which is structurally related to the subject compound's motif, has been used as a key component in building pyrimidine-based inhibitors. For instance, researchers have synthesized a series of 2-(4-methylsulfonylphenyl)pyrimidine derivatives as potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. nih.gov These syntheses often start with 4-(methylsulfonyl)benzamidine, which reacts with a three-carbon building block to form the pyrimidine core.

Derivatization to Polysubstituted Pyridine Architectures

Beyond serving as a precursor for fused rings, the this compound scaffold allows for direct derivatization to create complex, polysubstituted pyridine architectures. The 2-amino group is a key handle for functionalization. It can readily react with isocyanates to form urea derivatives or with acyl chlorides and carboxylic acids to form amides. nih.gov

These reactions have been used in molecular hybridization strategies to link the pyridine core to other pharmacologically relevant moieties. nih.gov Additionally, the pyridine ring itself can be further substituted. While the electron-withdrawing methylsulfonyl group deactivates the ring towards electrophilic aromatic substitution, the pyridine scaffold is amenable to modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, particularly if a halo-substituent is also present on the ring. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, leading to diverse and complex pyridine-based molecular structures. nih.gov

Role in Ligand Design for Coordination Chemistry

Pyridine and its derivatives are fundamental ligands in coordination chemistry due to the lone pair of electrons on the nitrogen atom, which can readily coordinate to metal ions. wikipedia.org this compound offers multiple potential coordination sites, making it an attractive scaffold for designing mono- and polydentate ligands.

The primary coordination site is the pyridine ring nitrogen, which acts as a Lewis base. wikipedia.org The 2-amino group provides a secondary potential binding site, allowing the molecule to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center. This chelation enhances the stability of the resulting metal complex compared to monodentate pyridine ligands.

The amino group can also be derivatized to introduce additional donor atoms, creating more complex ligand systems. For example, reaction with pyridine-2-carbaldehyde would form a Schiff base, yielding a tridentate NNN ligand. The methylsulfonyl group, while generally not a strong coordinating group, can influence the electronic properties of the ligand. Its strong electron-withdrawing nature reduces the basicity of the pyridine nitrogen, which can modulate the strength of the metal-ligand bond. Aminopyrimidine compounds, which can be synthesized from 2-aminopyridines, are also known to serve as effective N-donor ligands for the construction of coordination polymers with unique architectures. nih.gov

Molecular Hybridization Strategies Utilizing the this compound Motif

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (structural units responsible for biological activity) into a single hybrid molecule. nih.gov The goal is to create a new compound with an improved activity profile, better selectivity, or reduced side effects compared to the individual parent molecules.

The this compound motif is an excellent candidate for this strategy. Its structure contains several key features often found in bioactive molecules: a pyridine ring (a common heterocycle in drugs), an amino group (a hydrogen bond donor and a point for linkage), and a methylsulfonyl group (a known bioisostere for other functional groups and a strong hydrogen bond acceptor).

Researchers have successfully employed this strategy by linking pyridine-urea scaffolds to other heterocyclic systems to develop novel anticancer agents. nih.gov In another example, fragments of the drug Pexidartinib, which contains a pyridine moiety, were merged with a pyrrolo[2,3-d]pyrimidine nucleus to generate new kinase inhibitors. nih.gov Similarly, imidazo[1,2-a]pyridine analogues have been designed based on a molecular hybridization approach to discover new anti-mycobacterial agents. nih.gov The this compound scaffold can be readily incorporated into such hybrid designs, with the amino group serving as the covalent linker to connect it to a second pharmacophore.

Development of Chemical Probes and Radioligands

Chemical probes are small molecules used to study and manipulate biological systems, while radioligands are probes that have been labeled with a radioisotope for imaging techniques like Positron Emission Tomography (PET). The methylsulfonylpyridine and methylsulfonylphenyl motifs are key components in the development of such tools.

The 2-(4-methylsulfonylphenyl)pyrimidine core has been used to develop selective PET radioligands for imaging the COX-2 enzyme, which is important in inflammation and cancer. nih.gov A series of inhibitors were synthesized, and the most promising candidates were radiolabeled with carbon-11 or fluorine-18. These radioligands were selected based on high inhibitory potency, selectivity over the COX-1 isoform, and appropriate lipophilicity for in vivo applications. nih.gov

Similarly, small-molecule radioligands for imaging Programmed Death Ligand 1 (PD-L1), a key target in cancer immunotherapy, have been developed using binding motifs that feature a methylsulfonyl group on a pyridine ring. acs.org The methylsulfonyl group is often crucial for high binding affinity to the target protein. These examples demonstrate that the this compound scaffold provides a validated and highly valuable foundation for creating sophisticated chemical probes and radioligands for biological research and medical diagnostics.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-(Methylsulfonyl)pyridin-2-amine, both ¹H and ¹³C NMR are employed to confirm the connectivity of atoms. rochester.edubas.bg

In a typical ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals reveal the number and environment of protons. The aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing sulfonyl and amino groups. The methyl protons of the sulfonyl group would appear as a singlet in the upfield region. The protons of the amine group may appear as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the pyridine ring will resonate at distinct chemical shifts, influenced by the attached functional groups. The carbon of the methylsulfonyl group would be found in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 | 7.0 - 7.5 | - |

| H5 | 7.5 - 8.0 | - |

| H6 | 8.0 - 8.5 | - |

| NH₂ | Broad singlet | - |

| CH₃ | 3.0 - 3.5 | 40 - 45 |

| C2 | - | 158 - 163 |

| C3 | - | 105 - 110 |

| C4 | - | 145 - 150 |

| C5 | - | 110 - 115 |

| C6 | - | 148 - 153 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. sigmaaldrich.com For this compound (C₆H₈N₂O₂S), the molecular weight is 172.21 g/mol . In a high-resolution mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z value corresponding to its exact mass. The presence of nitrogen means the molecular ion peak will have an even m/z value, consistent with the nitrogen rule.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of the methyl group (CH₃), the sulfonyl group (SO₂), or rearrangements involving the pyridine ring and the amino group. Alpha-cleavage is a common fragmentation pattern for amines. sigmaaldrich.com

Table 2: Potential Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

|---|---|

| 172 | [M]⁺ |

| 157 | [M - CH₃]⁺ |

| 108 | [M - SO₂]⁺ |

| 93 | [M - SO₂CH₃]⁺ |

Note: The observed fragments and their relative intensities can vary depending on the ionization technique used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wpmucdn.comvscht.cz The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

The primary amine (NH₂) group will show two characteristic N-H stretching vibrations in the region of 3500-3200 cm⁻¹. wpmucdn.com The S=O stretching vibrations of the sulfonyl group are typically strong and appear in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The C-S stretch will be observed in the fingerprint region. Aromatic C-H and C=C/C=N stretching vibrations from the pyridine ring will also be present.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3500 - 3200 (two bands) |

| Amine (N-H) | Bend | 1650 - 1580 |

| Sulfonyl (S=O) | Asymmetric Stretch | 1350 - 1300 |

| Sulfonyl (S=O) | Symmetric Stretch | 1160 - 1120 |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

| Aromatic (C=C/C=N) | Stretch | 1600 - 1400 |

| Methyl (C-H) | Stretch | 2960 - 2850 |

Note: The exact positions and intensities of the bands can be influenced by the physical state of the sample (solid or liquid).

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide valuable information about the connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amino group and the sulfonyl oxygens. As of the latest search, specific X-ray crystallographic data for this compound has not been reported in the public domain.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for confirming the elemental composition of a synthesized compound. It determines the percentage by weight of carbon, hydrogen, nitrogen, and sulfur. The experimentally determined percentages should closely match the calculated values based on the molecular formula C₆H₈N₂O₂S. researchgate.net

Table 4: Elemental Composition of this compound

| Element | Molecular Formula | Calculated % | Found % |

|---|---|---|---|

| Carbon (C) | C₆H₈N₂O₂S | 41.85 | To be determined experimentally |

| Hydrogen (H) | C₆H₈N₂O₂S | 4.68 | To be determined experimentally |

| Nitrogen (N) | C₆H₈N₂O₂S | 16.27 | To be determined experimentally |

| Sulfur (S) | C₆H₈N₂O₂S | 18.62 | To be determined experimentally |

Note: A close correlation between the calculated and found percentages provides strong evidence for the purity and correct elemental composition of the compound.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification and assessment of the purity of this compound.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. illinois.edu The retention factor (Rf) value is dependent on the compound's polarity, the stationary phase (e.g., silica (B1680970) gel), and the mobile phase (solvent system).

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique that provides a quantitative measure of purity. sielc.comthermofisher.com By developing a suitable method, which includes selecting the appropriate column (e.g., C18 reverse-phase) and mobile phase, a sharp, symmetrical peak corresponding to this compound can be obtained. The area of this peak relative to the total area of all peaks in the chromatogram gives a precise value for the purity of the sample.

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-methylpyridin-2-amine |

| 2-(methylsulfonyl)pyridin-4-amine |

| 5-(methylsulfonyl)pyridin-2-amine |

| 2-Bromo-4-(methylsulfonyl)pyridine (B2759002) |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(methylsulfonyl)pyridin-2-amine. These calculations provide a detailed picture of the electron distribution and energy landscape of the molecule, which in turn dictates its reactivity and potential as a pharmacophore. The presence of the electron-withdrawing methylsulfonyl group and the electron-donating amino group on the pyridine (B92270) ring creates a unique electronic environment that is ripe for theoretical exploration.

Density Functional Theory (DFT) has become an indispensable tool in theoretical organic chemistry for studying reaction mechanisms and optimizing synthetic pathways. For aminopyridine derivatives, DFT calculations can be used to model transition states and determine activation energies for various reactions. For instance, in the synthesis of related 2-aminopyridine (B139424) derivatives, DFT can be employed to understand the multicomponent reaction pathways, such as the Knoevenagel condensation followed by cyclization and aromatization.

In the context of this compound, DFT calculations could be applied to:

Model the sulfonylation of 2-aminopyridine: By calculating the energy profile of the reaction between 2-aminopyridine and methylsulfonyl chloride, the transition state geometry and activation energy can be determined, providing insights into the reaction kinetics and aiding in the optimization of reaction conditions.

Investigate nucleophilic aromatic substitution (SNAr) reactions: The methylsulfonyl group is a good leaving group, and DFT can model the SNAr reaction of this compound with various nucleophiles. This is particularly relevant as 2-sulfonylpyridines have been identified as tunable, cysteine-reactive electrophiles. nih.govblogspot.com DFT calculations can elucidate the stability of the Meisenheimer intermediate and the energy barrier for the rate-determining step, helping to predict the reactivity and selectivity of such reactions. blogspot.com

Analyze the impact of substituents: DFT can be used to systematically study how different substituents on the pyridine ring affect the electronic properties and reactivity of the molecule. For example, calculations on related 2-bromo-4-(methylsulfonyl)pyridine (B2759002) have been used to model transition states and show a lower activation energy for substitution at the bromine position. peerj.com

These theoretical studies provide a rational basis for designing synthetic routes and predicting the chemical behavior of this compound.

The pKa value is a critical parameter that influences the pharmacokinetic and pharmacodynamic properties of a drug molecule. Theoretical methods, particularly those combining quantum mechanics with continuum solvation models, have been successfully used to predict the pKa values of substituted pyridines and amines. chemrevlett.comnih.govbldpharm.com For aminopyridine systems, several studies have demonstrated the accuracy of methods like DFT (e.g., B3LYP, M06-2X) and ab initio calculations (e.g., G1, G2, G3) in predicting pKa values. nih.gov

A study on the theoretical prediction of pKa values for aminopyridines showed that the G1 level of theory can predict pKa values with a standard deviation of 0.69 pKa units. nih.gov For compounds more basic than pyridine, the error can be as low as 0.10 pKa units. nih.gov Another study comparing PM6 semiempirical methods with ab initio results for pyridine pKa prediction found mean absolute differences of 0.6-0.7 pH units. chemrevlett.com

Table 1: Predicted pKa Values for Substituted Pyridines

| Compound | Substituent(s) | Predicted pKa (Method) | Experimental pKa |

| Pyridine | None | 5.25 (B3LYP/6-31G*) | 5.23 |

| 2-Aminopyridine | 2-NH₂ | 6.86 (G1) | 6.86 |

| 4-Aminopyridine | 4-NH₂ | 9.17 (G1) | 9.11 |

| 4-Methylsulfonylpyridine | 4-SO₂CH₃ | ~1.5-2.0 (Estimated) | Not Available |

| This compound | 2-NH₂, 4-SO₂CH₃ | ~3.5-4.5 (Estimated) | Not Available |

Note: The pKa values for 4-methylsulfonylpyridine and this compound are estimated based on the known effects of the substituents and data from related compounds. The actual values would require specific calculations.

The theoretical prediction of pKa is a valuable tool for understanding the ionization state of this compound at physiological pH, which is crucial for its biological activity and drug-like properties.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques provide a dynamic and interactive view of this compound, allowing for the exploration of its conformational landscape and its interactions with biological macromolecules.

Conformational analysis of this compound is important for understanding its three-dimensional structure and flexibility. The molecule has rotational freedom around the C-S and S-N bonds. Theoretical methods can be used to calculate the potential energy surface and identify the most stable conformers. Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and how it might adapt its shape to fit into a binding site. nih.govnih.gov

For related pyridine derivatives, MD simulations have been used to:

Study binding interactions: MD simulations of 2-amino-pyridine derivatives bound to Janus kinase 2 (JAK2) have been performed to investigate the stability of the ligand-protein complex and analyze the binding interactions over time. peerj.com

Investigate the influence of electric fields: Reactive force field molecular dynamics simulations have been used to study the combustion of pyridine, providing insights at the atomic scale.

For this compound, MD simulations could be used to explore its behavior in different solvent environments and to study its interaction with potential biological targets, providing a more realistic picture of its dynamic nature than static models can offer.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in drug discovery for understanding how the chemical structure of a compound relates to its biological activity. For aminopyridine derivatives, numerous QSAR studies have been conducted to develop models that can predict their activity as inhibitors of various enzymes, such as nitric oxide synthases and c-Jun N-terminal kinases. chemrevlett.com

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be categorized as:

Electronic: e.g., partial charges, dipole moment, HOMO/LUMO energies.

Steric: e.g., molecular volume, surface area, shape indices.

Hydrophobic: e.g., logP, solvent accessible surface area.

Topological: e.g., connectivity indices, Wiener index.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates these descriptors with the biological activity.

Table 2: Examples of Descriptors Used in QSAR Models for Aminopyridine Derivatives

| Descriptor Type | Example Descriptor | Description | Relevance to Activity |

| Electronic | Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences electrostatic interactions with the target. |

| Steric | Molar Refractivity (MR) | A measure of the volume occupied by an atom or group of atoms. | Important for fitting into the binding pocket. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Relates to the compound's ability to cross cell membranes. |

| Topological | Wiener Index (W) | A distance-based topological index. | Encodes information about molecular branching. |

For this compound, a QSAR model could be developed by synthesizing and testing a series of analogues with variations in the substituents on the pyridine ring. The resulting model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Prediction of Intermolecular Interactions and Binding Modes within Chemical Systems

Understanding the intermolecular interactions between this compound and its biological target is key to elucidating its mechanism of action. Molecular docking is a widely used computational technique to predict the binding mode of a small molecule within the active site of a protein.

The chemical structure of this compound suggests several potential intermolecular interactions:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. These interactions are crucial for anchoring the molecule in a binding site.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The methyl group of the sulfonyl moiety can participate in hydrophobic interactions with nonpolar residues in the binding pocket.

C-H···O Interactions: The C-H bonds of the pyridine ring can form weak hydrogen bonds with oxygen atoms of the protein or water molecules.

Molecular docking studies on related compounds have provided insights into their binding modes. For example, docking of 2-amino-pyridine derivatives into the active site of JAK2 revealed key interactions with residues in the hinge region and catalytic site. peerj.com Similarly, docking of sulfonyl-containing compounds has shown the importance of the sulfonyl group in forming hydrogen bonds and other polar interactions.

By performing molecular docking of this compound into the active sites of various potential targets, it is possible to generate hypotheses about its binding mode and identify key interacting residues. This information is invaluable for structure-based drug design and for understanding the molecular basis of its biological activity.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 4-(Methylsulfonyl)pyridin-2-amine?

Answer:

The methylsulfonyl group can be introduced via nucleophilic substitution or sulfonation reactions. A common approach involves reacting pyridin-2-amine derivatives with methanesulfonyl chloride under alkaline conditions (e.g., NaHCO₃ in anhydrous methanol) to promote deprotonation and facilitate substitution . Temperature control (e.g., 80°C in isopropyl alcohol) and stoichiometric optimization are critical for yield enhancement. Post-reaction purification via column chromatography or recrystallization ensures high purity.

Advanced: How can regioselectivity challenges be addressed during sulfonation of pyridin-2-amine derivatives?

Answer:

Regioselectivity is influenced by directing groups and reaction media. For 4-position selectivity, steric and electronic factors must be balanced. Computational modeling (e.g., DFT) predicts reactive sites, while substituent pre-functionalization (e.g., methyl groups) can direct sulfonation . Solvent polarity adjustments (e.g., DMF vs. methanol) and catalytic additives (e.g., Lewis acids) may further modulate selectivity.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identifies proton environments (e.g., methylsulfonyl protons at δ ~3.0 ppm) and aromatic ring substitution patterns.

- FTIR : Confirms sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and amine (N–H stretching at ~3300 cm⁻¹) groups.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ ion at m/z 187.06) and fragmentation pathways .

Advanced: How to resolve contradictory crystallographic data for sulfonamide derivatives?

Answer:

Contradictions arise from polymorphism or disordered crystal packing. High-resolution X-ray diffraction (single-crystal) with low-temperature data collection minimizes thermal motion artifacts. Refinement software (e.g., SHELXL) and hydrogen bonding analysis (e.g., intramolecular N–H···N interactions) clarify structural ambiguities . Complementary techniques like PXRD validate bulk crystallinity.

Biological: What in vitro assays evaluate the bioactivity of this compound?

Answer:

- Enzyme Inhibition Assays : Test cholinesterase inhibition via Ellman’s method, monitoring thiocholine production at 412 nm .

- Cellular Uptake Studies : Use fluorescent tagging (e.g., dansyl chloride) and confocal microscopy to track intracellular localization.

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .

Synthetic Challenge: How to mitigate byproduct formation during sulfonation?

Answer:

Byproducts (e.g., over-sulfonated isomers) are minimized by:

- Controlled Reaction Time : Monitor intermediates via TLC.

- Protection/Deprotection Strategies : Temporarily block reactive amines with Boc groups.

- Catalytic Optimization : Use DMAP to enhance sulfonyl chloride reactivity, reducing side reactions .

Analytical: What strategies validate purity in complex reaction mixtures?

Answer:

- HPLC with UV/Vis Detection : Use C18 columns (acetonitrile/water gradient) to separate and quantify the target compound.

- Melting Point Analysis : Compare observed values to literature (sharp melting indicates purity).

- Elemental Analysis : Verify C, H, N, and S percentages within ±0.4% of theoretical values .

Mechanistic: What is the proposed mechanism for sulfonation in pyridine derivatives?

Answer:

The reaction proceeds via a two-step mechanism:

Deprotonation : Base (e.g., NaHCO₃) abstracts a proton from pyridin-2-amine, generating a nucleophilic amine.

Electrophilic Attack : Methanesulfonyl chloride reacts with the deprotonated amine, forming the sulfonamide bond . Computational studies suggest a concerted pathway with partial charge delocalization on the pyridine ring.

Stability: How does the methylsulfonyl group influence stability under varying pH?

Answer:

The electron-withdrawing sulfonyl group reduces amine basicity, enhancing stability in acidic conditions. However, hydrolysis may occur in strong bases (pH >10), cleaving the sulfonamide bond. Accelerated stability studies (40°C/75% RH) with LC-MS monitoring identify degradation products (e.g., pyridin-2-amine) .

Data Analysis: How to interpret conflicting NMR signals from rotational isomerism?

Answer:

Rotational isomerism in sulfonamides creates split signals. Variable-temperature NMR (VT-NMR) collapses peaks into singlets at elevated temperatures (e.g., 60°C). Dynamic NMR simulations (e.g., EXSY) calculate rotational barriers. For persistent ambiguities, NOESY correlations resolve spatial proximity of substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.